

# 4-Ethenyl-1-methoxy-2-nitrobenzene chemical properties

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## Compound of Interest

Compound Name: 4-Ethenyl-1-methoxy-2-nitrobenzene

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An In-depth Technical Guide on the Chemical Properties of **4-Ethenyl-1-methoxy-2-nitrobenzene**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties of **4-Ethenyl-1-methoxy-2-nitrobenzene**. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also includes computed data and relevant information on structurally similar compounds to provide a broader context for research and development activities.

## Chemical Identity and Physicochemical Properties

**4-Ethenyl-1-methoxy-2-nitrobenzene**, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is a substituted nitroaromatic compound.<sup>[1]</sup> Its chemical structure consists of a benzene ring with an ethenyl (vinyl) group, a methoxy group, and a nitro group attached.

Table 1: Chemical Identifiers and Computed Properties of **4-Ethenyl-1-methoxy-2-nitrobenzene**

Property	Value	Source
IUPAC Name	4-ethenyl-2-methoxy-1-nitrobenzene	[1]
Synonyms	2-Methoxy-1-nitro-4-vinylbenzene, 2-Methoxy-1-nitro-4-vinyl-benzene, 5-ethenyl-2-nitrophenyl methyl ether	[1]
CAS Number	883901-80-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	
Molecular Weight	179.17 g/mol	
Canonical SMILES	COC1=C(C=CC(=C1)C=C)--INVALID-LINK--[O-]	
InChIKey	IOQXLSFKTQQPAO-UHFFFAOYSA-N	
XLogP3	2.5	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	
Exact Mass	179.058243149 Da	
Topological Polar Surface Area	55.1 Å <sup>2</sup>	
Complexity	200	

Note: The properties in Table 1, unless otherwise cited, are computed values from publicly available chemical databases.

While experimental data for the melting point, boiling point, and solubility of **4-Ethenyl-1-methoxy-2-nitrobenzene** are not readily available, the properties of structurally related

nitroanisole derivatives can offer some insight into its expected physical state and behavior.

Table 2: Experimental Physicochemical Properties of Related Nitroanisole Compounds

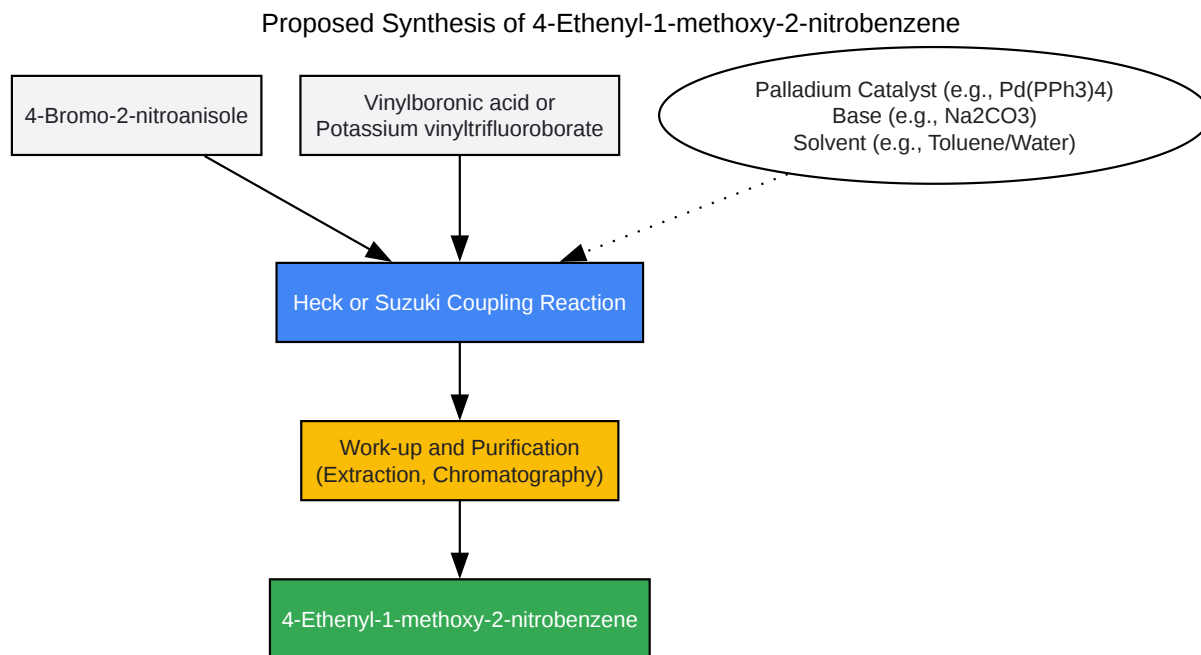
Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Nitroanisole	91-23-6	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	153.14	9 - 12	273
4-Nitroanisole	100-17-4	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	153.14	51 - 53	260
1-Methoxy-4-methyl-2-nitrobenzene	119-10-8	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	167.16	8 - 9	154 @ 14 mmHg
1,2-Dimethoxy-4-nitrobenzene	709-09-1	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	183.16	95 - 98	230 @ 10 torr
1-Ethyl-2-methoxy-4-nitrobenzene	90610-19-8	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	181.19	Not available	Not available

## Synthesis and Experimental Protocols

A specific, experimentally validated synthesis protocol for **4-Ethenyl-1-methoxy-2-nitrobenzene** is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for introducing a vinyl group to an aromatic ring is through a Heck reaction, which couples a vinylboronic acid or a vinylstannane with an aryl halide in the presence of a palladium catalyst.

### Proposed Synthetic Pathway

A hypothetical two-step synthesis could involve the nitration of a suitable methoxy-bromo-ethylbenzene precursor followed by a cross-coupling reaction to introduce the ethenyl group. Alternatively, a more direct approach would be the vinylation of a commercially available bromo-nitroanisole.



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Caption: Proposed synthetic workflow for **4-Ethenyl-1-methoxy-2-nitrobenzene**.

## General Experimental Protocol for a Suzuki Coupling (Hypothetical)

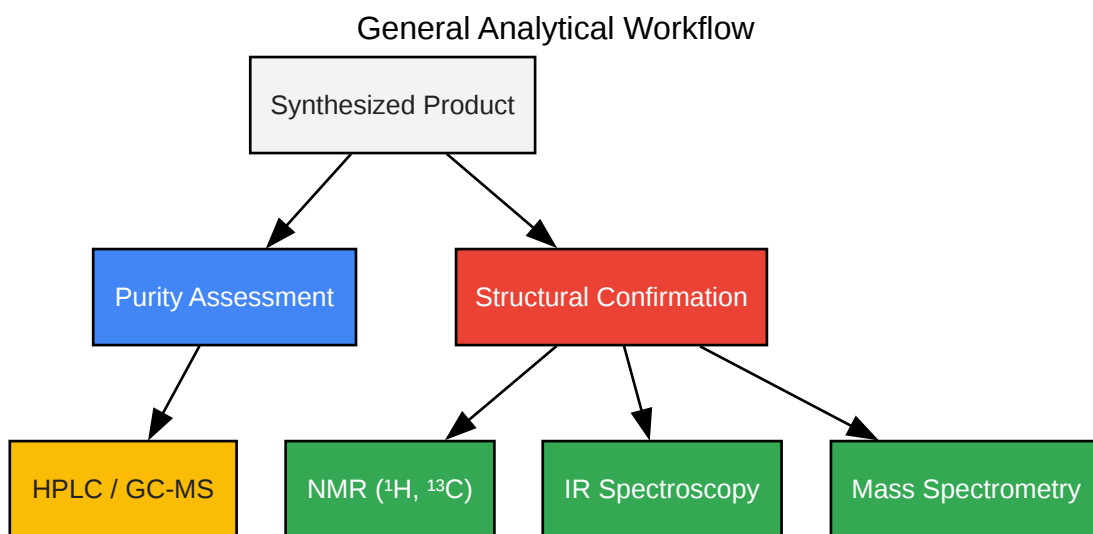
- **Reaction Setup:** To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroanisole (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and a base like cesium carbonate (3 equivalents).
- **Solvent Addition:** Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to water.
- **Reaction Conditions:** Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure **4-Ethenyl-1-methoxy-2-nitrobenzene**.

## Analytical Methodologies

The characterization and purity assessment of **4-Ethenyl-1-methoxy-2-nitrobenzene** would typically involve a combination of chromatographic and spectroscopic techniques, which are standard for nitroaromatic compounds.<sup>[2]</sup>

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method, likely with a C18 column, could be developed for purity analysis. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a modifier like formic acid for mass spectrometry compatibility.<sup>[3][4]</sup>
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be crucial for the definitive structural confirmation of the molecule, showing the characteristic signals for the vinyl, methoxy, and aromatic protons and carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the functional groups present, particularly the strong absorption bands characteristic of the nitro group (typically around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ ).



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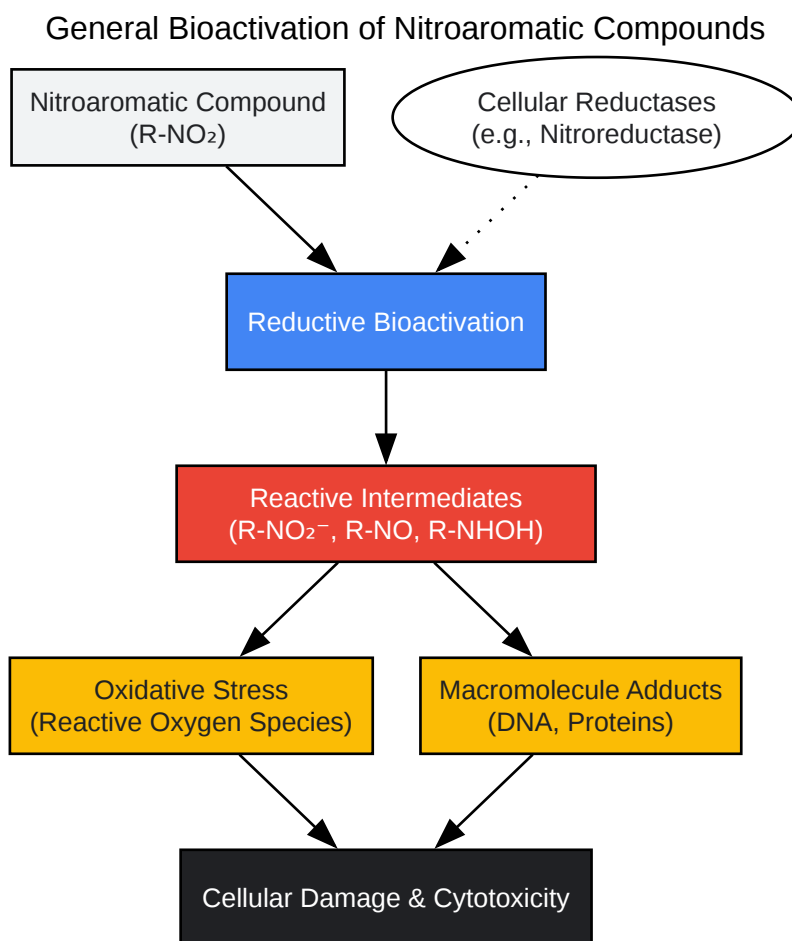
Caption: General analytical workflow for product characterization.

## Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or the involvement in signaling pathways for **4-Ethenyl-1-methoxy-2-nitrobenzene** in the current literature. However, the presence of the nitroaromatic and vinyl functional groups suggests potential areas for investigation.

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[5][6] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through oxidative stress and by covalently modifying macromolecules like DNA and proteins.[7]

Furthermore, vinyl-substituted nitroimidazoles have been shown to possess significant antimicrobial activities.[8] The vinyl group can participate in various biological reactions and may influence the compound's binding affinity to target enzymes or receptors. The position of the nitro group on a chalcone scaffold, a related structural class, has been shown to be critical for its anti-inflammatory and vasorelaxant activities, indicating the importance of substituent placement for biological function.[9]



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Caption: Generalized pathway of nitroaromatic compound bioactivation.

## Conclusion

**4-Ethenyl-1-methoxy-2-nitrobenzene** is a compound for which detailed experimental data is not widely available. This guide has provided the known identifiers and computed properties, and by examining related compounds, has offered context for its potential physical properties, synthesis, and analysis. The general biological activities of the nitroaromatic class suggest that this compound could be a candidate for screening in various therapeutic areas, although this would require empirical validation. Researchers interested in this molecule are encouraged to perform experimental studies to determine its precise chemical and biological properties.

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